Fmoc-N-Me-Val-OH Fmoc-N-Me-Val-OH
Brand Name: Vulcanchem
CAS No.: 84000-11-3
VCID: VC21542755
InChI: InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
SMILES: CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

Fmoc-N-Me-Val-OH

CAS No.: 84000-11-3

Cat. No.: VC21542755

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-Val-OH - 84000-11-3

CAS No. 84000-11-3
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
Standard InChI Key YCXXXPZNQXXRIG-IBGZPJMESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Structure

Fmoc-N-Me-Val-OH is a modified amino acid incorporating a methylated nitrogen atom and protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound represents a key building block in peptide synthesis strategies requiring N-methylated amino acids.

Basic Identification Data

ParameterInformation
IUPAC Name(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
Common NameFmoc-N-methyl-L-valine
CAS Registry Number84000-11-3
Molecular FormulaC21H23NO4
Molecular Weight353.41 g/mol
InChI KeyYCXXXPZNQXXRIG-IBGZPJMESA-N

Structural Characteristics

Fmoc-N-Me-Val-OH consists of three primary structural components:

  • A valine core structure with L-configuration (S-stereochemistry)

  • An N-methyl group on the amino nitrogen

  • A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen

The compound features the characteristic 9H-fluorene bicyclic structure of the Fmoc group, which provides UV-detectability and excellent stability under acidic conditions while being labile under basic conditions. The N-methylation creates a tertiary amide linkage that significantly alters the conformational properties compared to non-methylated amino acids .

Physical and Chemical Properties

The physical and chemical properties of Fmoc-N-Me-Val-OH are fundamental to understanding its behavior in chemical reactions and its handling requirements in laboratory settings.

Physical Properties

PropertyValue
Physical AppearanceWhite to off-white powder
Melting Point187-190°C
Optical Rotation[α]20/D -68.0±3° (c = 1% in DMF)
SolubilitySlightly soluble in water and dimethyl formamide
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7

The compound is characterized by its crystalline nature and specific optical rotation, which serves as an important indicator of its stereochemical purity .

Chemical Reactivity

Fmoc-N-Me-Val-OH exhibits chemical behavior influenced by both its carboxylic acid functionality and the Fmoc protecting group. The compound is particularly reactive at the carboxylic acid position, enabling it to form amide bonds during peptide coupling reactions. The Fmoc group is intentionally designed to be cleaved under basic conditions, typically using piperidine or similar bases in dimethylformamide (DMF), while remaining stable under acidic conditions .

The N-methyl group significantly affects the reactivity and conformation of the amino acid. Specifically, the N-methylation:

  • Reduces hydrogen bonding potential

  • Restricts conformational flexibility

  • Creates a cis-trans isomerism around the peptide bond

  • Generally reduces the coupling efficiency in peptide synthesis

Synthesis Methods

Various synthetic approaches have been developed for the preparation of Fmoc-N-Me-Val-OH and related N-methylated amino acid derivatives.

N-Methylation via Alkylation

One of the most common approaches to synthesizing Fmoc-N-Me-Val-OH involves alkylation strategies applied to protected amino acids. Several significant pathways have been documented in the literature .

Base-Mediated Alkylation of N-Protected Amino Acids

This approach typically involves:

  • Protection of the amino acid (valine) with an Fmoc group

  • Deprotonation of the Fmoc-protected amino acid using a suitable base

  • Methylation with methylating agents such as methyl iodide

  • Purification to obtain the final Fmoc-N-Me-Val-OH product

One commonly employed method utilizes sodium hydride as a base with methyl iodide as the alkylating agent, though this can lead to epimerization at elevated temperatures. Researchers have found that lowering the reaction temperature to 0°C significantly reduces epimerization, maintaining stereochemical integrity .

SN2 Substitution of α-Bromo Acids

A historical method dating back to Fischer's work involves:

  • Conversion of L-valine to the corresponding α-bromo acid via diazotization

  • Reaction with methylamine to introduce the N-methyl group

  • Protection with the Fmoc group to yield Fmoc-N-Me-Val-OH

This approach results in inversion of stereochemistry at the α-carbon, requiring careful consideration of the starting material's configuration .

Applications in Peptide Chemistry

Fmoc-N-Me-Val-OH serves as a critical building block in peptide chemistry with diverse applications across multiple fields.

Peptide Synthesis

The compound is extensively used in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The incorporation of N-methylated amino acids into peptides creates several advantageous properties:

  • Enhanced proteolytic stability - N-methylation blocks potential cleavage sites for proteases

  • Altered conformational preferences - restriction of peptide backbone flexibility

  • Improved membrane permeability - reduction in hydrogen bonding potential

  • Modified binding selectivity - altered recognition patterns to receptors

The coupling of Fmoc-N-Me-Val-OH in peptide synthesis often requires more forceful conditions than standard amino acids due to steric hindrance. Various coupling reagents have been employed, including HATU, COMU, and PyBOP, often with additives like HOAt or HOBt to enhance reactivity .

Pharmaceutical Applications

Fmoc-N-Me-Val-OH plays a significant role in the development of pharmaceutically relevant peptides and peptidomimetics. N-methylation strategies have been particularly valuable in:

  • Developing peptide-based drugs with improved pharmacokinetic properties

  • Creating peptides with enhanced bioavailability through improved membrane permeability

  • Designing therapeutic agents resistant to enzymatic degradation

  • Stabilizing specific bioactive conformations of peptides

N-methylated valine residues appear in several bioactive peptides and peptide-derived drugs, contributing to their therapeutic efficacy and stability .

Research Applications

In research settings, Fmoc-N-Me-Val-OH is utilized for:

  • Studying protein-protein interactions

  • Investigating peptide conformation and folding patterns

  • Developing enzyme substrates and inhibitors

  • Creating peptide-based probes for biological research

The compound enables researchers to systematically modify peptide structures and analyze the resulting effects on biological activity and physicochemical properties .

ConditionRecommendation
Temperature2-8°C (refrigerated)
ContainerTightly sealed to prevent moisture exposure
Light ProtectionStore in dark or amber containers
Incompatible MaterialsStrong oxidizing agents, reducing agents, bases, alkali metals

For optimal stability, the compound should be stored in a cool, dry place away from direct light .

Hazard TypeDetails
Health HazardsSkin irritation (H315), Eye irritation (H319), Respiratory irritation (H335)
EnvironmentalWGK Germany classification: 3 (severe hazard to waters)
Protective EquipmentEyeshields, gloves, type N95 respirator (US)
Safety StatementsS22-S24/25 (Do not breathe dust, avoid contact with skin and eyes)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fumes, rinse cautiously with water if in eyes)

When handling the compound, adequate ventilation should be ensured, and contact with skin, eyes, and respiratory tract should be avoided .

Analytical Methods

Various analytical techniques are employed to assess the identity, purity, and stereochemical integrity of Fmoc-N-Me-Val-OH.

MethodApplication
High-Performance Liquid Chromatography (HPLC)Purity determination, typically ≥98.0% (area%)
Thin-Layer Chromatography (TLC)Purity assessment, ≥98%
Infrared Spectroscopy (IR)Identity confirmation
Nuclear Magnetic Resonance (NMR)Structure verification and stereochemical analysis
Mass SpectrometryMolecular weight confirmation
Karl Fischer TitrationWater content determination (typically ≤1.0%)

Commercial preparations of Fmoc-N-Me-Val-OH typically specify purity levels of ≥98.0% as determined by HPLC analysis .

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